

Spectroscopic Profile of 4-(Trifluoromethyl)phenylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)phenylhydrazine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(trifluoromethyl)phenylhydrazine**, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **4-(trifluoromethyl)phenylhydrazine** is $C_7H_7F_3N_2$ and it has a molecular weight of 176.14 g/mol .^{[1][2]} The structural and spectroscopic data are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of **4-(trifluoromethyl)phenylhydrazine** exhibits signals corresponding to the aromatic protons and the hydrazine protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results	Aromatic Protons (H-2, H-6)
Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results	Aromatic Protons (H-3, H-5)
Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results	-NH Proton
Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results	-NH ₂ Protons

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in **4-(trifluoromethyl)phenylhydrazine** are influenced by the electron-withdrawing trifluoromethyl group and the hydrazine moiety.

Chemical Shift (δ) ppm	Assignment
Data not available in search results	C-1 (C-NHNH ₂)
Data not available in search results	C-2, C-6
Data not available in search results	C-3, C-5
Data not available in search results	C-4 (C-CF ₃)
Data not available in search results	CF ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-(trifluoromethyl)phenylhydrazine** shows characteristic absorption bands for N-H stretching, aromatic C-H stretching, C=C aromatic ring stretching, and C-F stretching vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available in search results	Data not available in search results	N-H Stretch (Hydrazine)
Data not available in search results	Data not available in search results	Aromatic C-H Stretch
Data not available in search results	Data not available in search results	Aromatic C=C Stretch
1321	Data not available in search results	Ar-CF ₃ Stretch[3]
Data not available in search results	Data not available in search results	C-N Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-(trifluoromethyl)phenylhydrazine**, the molecular ion peak and characteristic fragment ions are observed.

m/z	Relative Intensity (%)	Assignment
176	100	[M] ⁺ (Molecular Ion)[1]
140	Data not available in search results	[M - NH ₂ NH] ⁺
127	Data not available in search results	[M - F] ⁺
Data not available in search results	Data not available in search results	Further fragment ions

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **4-(trifluoromethyl)phenylhydrazine** is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), in a standard NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.^[4]

Data Acquisition:

- **Instrument:** A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.^[4]
- **^1H NMR:** Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
- **^{13}C NMR:** Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like **4-(trifluoromethyl)phenylhydrazine**, several techniques can be employed:

- **Attenuated Total Reflectance (ATR):** The solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact.^[5]
- **KBr Pellet:** A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- **Film:** The sample can be dissolved in a volatile solvent (e.g., acetone) and a thin film is cast onto an IR-transparent window.^[1]

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.^[1]
- Procedure: A background spectrum of the empty sample holder or pure KBr pellet is recorded first and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer through various methods, including:

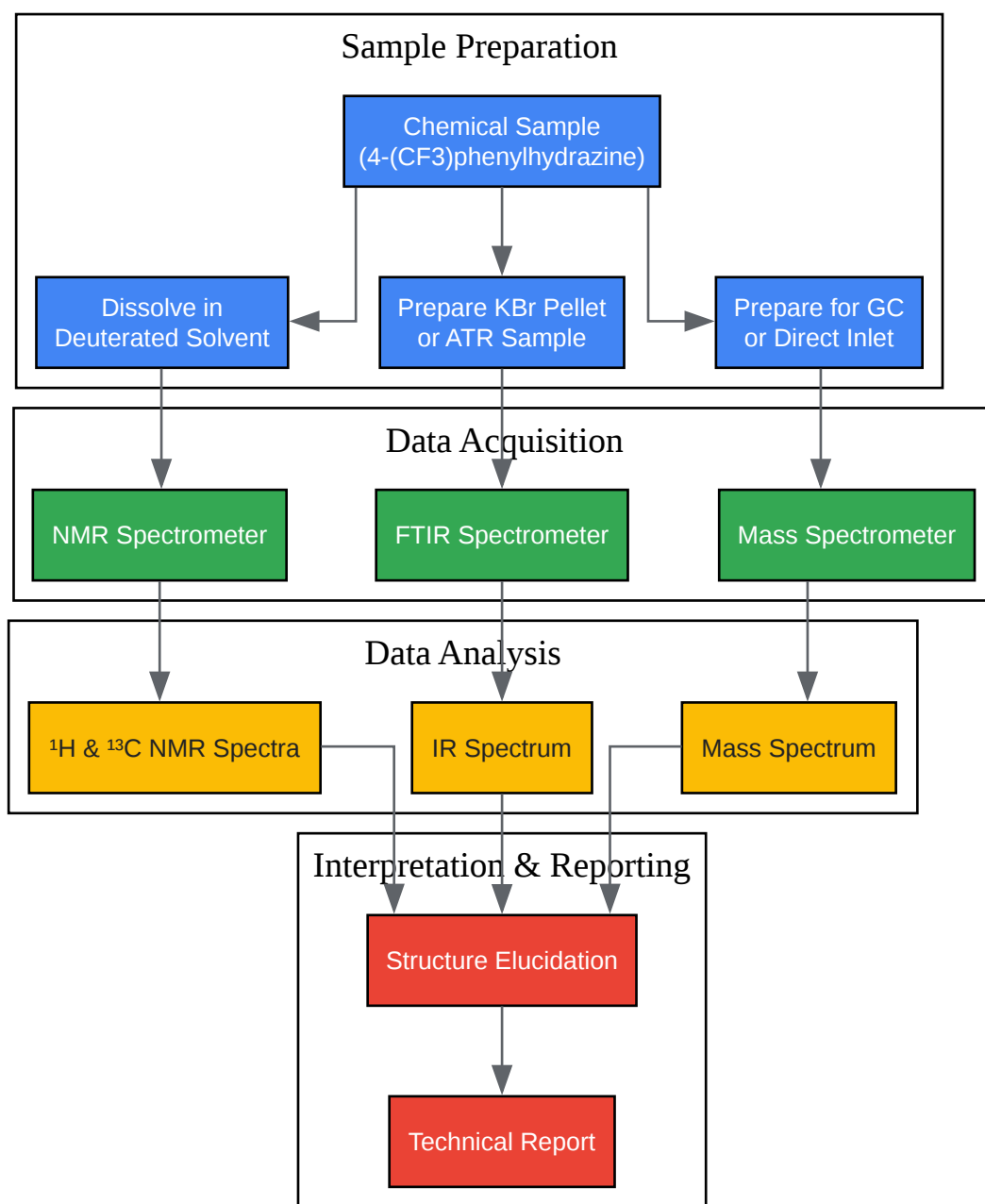
- Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography and then introduced into the mass spectrometer.^[1]
- Direct Inlet Probe: A solid sample is placed on a probe and directly inserted into the ion source.

Ionization and Analysis:

- Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like **4-(trifluoromethyl)phenylhydrazine**. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
- Mass Analyzer: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-(trifluoromethyl)phenylhydrazine**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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